5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with formamide, followed by reduction and cyclization to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursors can be reduced to amines, which then cyclize to form the benzimidazole ring.
Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the hydroxyl group, leading to different reactivity and biological activity.
5-Hydroxy-1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
4,6-Dimethyl-1H-benzo[d]imidazole: Lacks the carbonyl group, resulting in different chemical properties and applications.
Uniqueness
5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-hydroxy-4,6-dimethyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-4-3-6-7(5(2)8(4)12)11-9(13)10-6/h3,12H,1-2H3,(H2,10,11,13) |
InChI Key |
FKIPZKCIWMBUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)NC(=O)N2 |
Origin of Product |
United States |
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